molecular formula C15H10ClNO2SD4 B602609 rac-Clopidogrel-d4 Carboxylic Acid CAS No. 1246814-52-7

rac-Clopidogrel-d4 Carboxylic Acid

Cat. No. B602609
M. Wt: 311.82
InChI Key:
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Description

“rac-Clopidogrel-d4 Carboxylic Acid” is a deuterated metabolite of the drug Clopidogrel . It belongs to the Clopidogrel API family . The molecular formula is C15 2H4 H10 Cl N O2 S and it has a molecular weight of 311.82 .


Molecular Structure Analysis

The molecular structure of “rac-Clopidogrel-d4 Carboxylic Acid” is represented by the formula C15 2H4 H10 Cl N O2 S . The average mass is 355.829 Da and the monoisotopic mass is 355.058319 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “rac-Clopidogrel-d4 Carboxylic Acid” include a molecular weight of 311.8 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 311.0684845 g/mol, a monoisotopic mass of 311.0684845 g/mol, a topological polar surface area of 68.8 Ų, a heavy atom count of 20, and a complexity of 368 .

Scientific Research Applications

Diastereomeric Resolution in Clopidogrel Synthesis

  • "rac-Clopidogrel-d4 Carboxylic Acid" is crucial in the synthesis of Clopidogrel, where its diastereomeric resolution is important for obtaining enantiomerically pure compounds. For example, (Wang et al., 2012) studied the separation of rac-o-chloromandelic acid, a key intermediate in Clopidogrel synthesis.

Pharmacokinetic Studies

  • Studies like (El-Sadek et al., 2011) have developed methods for determining "rac-Clopidogrel-d4 Carboxylic Acid" in human plasma, indicating its importance in pharmacokinetic analysis of Clopidogrel.

Role in Drug Metabolism and Pharmacodynamics

Chemical Synthesis and Labeling

  • The synthesis and labeling of Clopidogrel, including its carboxylic acid metabolite, are explored in studies like (Burgos et al., 2000), which is important for understanding the drug's chemical properties and behavior.

Metabolite Glucuronidation and Drug Interactions

  • Research by (Kahma et al., 2018) and (Wu et al., 2013) investigates how this metabolite interacts with other drugs and enzymes, highlighting its significance in drug-drug interactions and metabolism.

Analytical Methods for Metabolite Determination

  • Techniques for determining the presence and concentration of "rac-Clopidogrel-d4 Carboxylic Acid" in various mediums are crucial for pharmacokinetic and pharmacodynamic studies, as seen in works like (Mitakos & Panderi, 2004) and (Bahrami et al., 2008).

Metabolic Pathways and Enzymatic Processes

  • Understanding the metabolic pathways of Clopidogrel, including the formation of its carboxylic acid metabolite, is essential for comprehending its pharmacological effects. This is exemplified in studies like (Ford, 2016) and (Liu et al., 2012).

properties

IUPAC Name

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCASRSISIKYPDD-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)O)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675774
Record name [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-Clopidogrel-d4 Carboxylic Acid

CAS RN

1246814-52-7
Record name [2-Chloro(~2~H_4_)phenyl](6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 100 mg (0.3466 mmole) (±)-(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyrid-5-yl) acetonitrile was dissolved in 2 mL t-butanol and add 1.5 mL HCl was added. The reaction mixture was refluxed for 9 hrs at 100° C. In the end, after the completion of reaction, water was added and pH was brought to 4 with 10% KOH solution. The product was extracted with 5 mL dichloromethane and proceeded as given in the earlier example. The yield was 40 mg (38%).
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Synthesis routes and methods III

Procedure details

50.0 g of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and 74.6 g of α-bromo-(2-chlorophenyl)acetic acid were successively added to a mixture of 275 ml of water and 75 ml of methanol, and the resulting solution was cooled to below 10° C. while stirring. 63.9 g of 85.0% KOH dissolved in 142 ml of water was slowly added to the above solution while maintaining the temperature at below 15° C. The resulting transparent solution was heated to 40° C. and stirred at that temperature for 3 hrs. The pH of the reaction solution was adjusted to 3.5 with 6N—HCl, cooled to room temperature and stirred for 2 hrs. Then, the reaction mixture was further cooled to below 5° C. and stirred for 2 hrs. The precipitated crystals were filtered, washed sequentially with 150 ml of water and 100 ml of n-hexane, and dried at 40° C. to obtain 81.7 g of the title compound (yield: 88%) as a white-yellow monohydrate.
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142 mL
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88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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